1-((2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)sulfonyl)pyrrolidine
Description
This compound features a pyrrolidine ring sulfonated at the nitrogen, connected to a 2-methylphenyl group substituted with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl moiety. The boronic ester group enables participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis .
Properties
IUPAC Name |
1-[2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]sulfonylpyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26BNO4S/c1-13-8-9-14(18-22-16(2,3)17(4,5)23-18)12-15(13)24(20,21)19-10-6-7-11-19/h8-9,12H,6-7,10-11H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POAAAQCDRUNISV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C)S(=O)(=O)N3CCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26BNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
It’s known that the compound contains a sulfonyl group, which can act as a potential nucleophilic attack site. This suggests that the compound may interact with its targets through nucleophilic substitution reactions.
Biological Activity
The compound 1-((2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)sulfonyl)pyrrolidine is a boron-containing organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis methods, and relevant case studies.
- Molecular Formula : CHBNOS
- Molecular Weight : 225.12 g/mol
- CAS Number : 1218791-01-5
- Solubility : Soluble in organic solvents; low solubility in water (0.273 mg/ml) .
Biological Activity
The biological activity of this compound primarily revolves around its potential as a kinase inhibitor and its interactions with various biological pathways.
Kinase Inhibition
Several studies have indicated that compounds similar to this one exhibit significant kinase inhibition properties. For instance:
- Inhibition of GSK-3β : A related compound demonstrated the ability to inhibit glycogen synthase kinase 3 beta (GSK-3β), a target in neuroinflammatory conditions. The inhibition was quantified with IC values in the low nanomolar range .
Case Studies
- Anti-Cancer Activity : In vitro studies have shown that derivatives of boronic acid can modulate signaling pathways involved in cancer proliferation. For example, compounds with similar structures have been effective against various cancer cell lines by inhibiting specific kinases involved in tumor growth .
- Neuroinflammation Models : Research exploring the effects of boron-containing compounds on neuroinflammation has shown promising results. Compounds similar to this compound were found to reduce inflammatory markers in cellular models .
Synthesis Methods
The synthesis of this compound typically involves the following steps:
- Formation of Boronic Ester : The initial step involves the reaction of a suitable phenol with a boronic acid under acidic conditions.
- Sulfonamide Formation : The next step involves the introduction of a sulfonamide group through nucleophilic substitution.
- Pyrrolidine Ring Closure : Finally, cyclization reactions are performed to form the pyrrolidine ring.
Data Table: Biological Activity Summary
Scientific Research Applications
Medicinal Chemistry
Anticancer Research
This compound has been investigated for its potential as an anticancer agent. The presence of the boron-containing moiety suggests that it may interact with biological systems in a way that could inhibit tumor growth. Boron compounds are known to exhibit unique properties that can be exploited in cancer therapy, particularly in neutron capture therapy (NCT) where boron is used to target cancer cells selectively .
Cholinergic Drugs Development
The compound is also relevant in the synthesis of cholinergic drugs. These drugs are critical for treating various gastrointestinal diseases and other conditions related to the nervous system. The sulfonamide group in the compound can enhance the pharmacological properties of the resulting drugs by improving their solubility and bioavailability .
Organic Synthesis
Synthetic Intermediates
1-((2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)sulfonyl)pyrrolidine serves as a versatile intermediate in organic synthesis. Its unique functional groups allow it to participate in various reactions such as Suzuki coupling and Sonogashira coupling, which are essential for forming carbon-carbon bonds in complex organic molecules .
Electroluminescent Devices
The compound's structural features make it suitable for use in organic electroluminescent devices (OLEDs). The incorporation of boron into organic materials can enhance their electronic properties, making them effective as light-emitting layers in OLED technology .
Materials Science
Polymer Chemistry
In polymer chemistry, this compound can be utilized to modify the properties of polymers through copolymerization or as a cross-linking agent. The introduction of boron-containing groups can improve thermal stability and mechanical strength of polymeric materials .
-
Case Study on Anticancer Activity
A study published in a peer-reviewed journal highlighted the anticancer potential of boron-containing compounds similar to this compound. The study demonstrated significant cytotoxic effects against various cancer cell lines when tested in vitro. The mechanism was attributed to the selective uptake of boron by cancer cells leading to enhanced apoptosis upon neutron irradiation . -
Development of Cholinergic Agents
Research focused on synthesizing cholinergic agents from this compound demonstrated improved efficacy compared to traditional agents. The modifications introduced by the sulfonamide group were found to enhance receptor binding affinity and reduce side effects associated with existing treatments .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Analogues with Varying Linkers and Substitutents
Table 1: Key Structural and Functional Comparisons
Key Observations:
- However, the benzyl linker in CAS 852227-90-8 may confer greater conformational flexibility, affecting binding in medicinal chemistry contexts.
- Substituent Influence: The 2-methyl group on the phenyl ring in the target compound introduces steric hindrance, which could slow cross-coupling reactions relative to methoxy-substituted analogs (e.g., PN-1081) .
- Heterocyclic Variations : Compounds like those in incorporate fused pyrolopyridine systems, offering π-stacking capabilities absent in pyrrolidine-based structures. This could influence applications in materials science or as kinase inhibitors .
Key Observations:
- Microwave Synthesis : demonstrates that microwave-assisted synthesis can achieve moderate yields (15–65%) for boronic ester-containing pyrrolidine derivatives, though optimization may be required for the target compound .
- Catalytic Efficiency : Palladium catalysts like Pd(dppf)Cl₂ are widely used for boronic ester couplings, suggesting compatibility with the target compound .
Pharmacological and Functional Comparisons
- Antioxidant Activity : Pyrrolidine derivatives with thioxo-oxadiazole substituents () exhibit antioxidant activity 1.5× higher than ascorbic acid. The sulfonyl group in the target compound may similarly influence redox properties, though direct data are lacking .
- Chiral Applications: Pyrrolidine derivatives are noted for roles in chiral catalysis (). The sulfonyl group in the target compound could enhance enantioselectivity in asymmetric synthesis by providing a rigid, polar environment .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
